molecular formula C10H13BO2 B13455121 (2-Cyclopropyl-5-methylphenyl)boronic acid

(2-Cyclopropyl-5-methylphenyl)boronic acid

Cat. No.: B13455121
M. Wt: 176.02 g/mol
InChI Key: GELMKOBCBMTLTF-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyclopropyl-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of these reactions makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

These steps highlight the role of the boronic acid in facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle .

Comparison with Similar Compounds

Uniqueness: (2-Cyclopropyl-5-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(2-cyclopropyl-5-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8,12-13H,3-4H2,1H3

InChI Key

GELMKOBCBMTLTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)C2CC2)(O)O

Origin of Product

United States

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